N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC20120269
Molecular Formula: C23H20BrN5O3S2
Molecular Weight: 558.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20BrN5O3S2 |
|---|---|
| Molecular Weight | 558.5 g/mol |
| IUPAC Name | N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H20BrN5O3S2/c1-31-18-10-8-15(12-19(18)32-2)22-27-28-23(29(22)16-6-4-3-5-7-16)33-14-21(30)26-25-13-17-9-11-20(24)34-17/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+ |
| Standard InChI Key | FXTVPZGMRRTCQO-DHRITJCHSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound, N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, reflects its intricate structure . Its molecular formula is C₂₃H₂₀BrN₅O₃S₂, with an average molecular mass of 558.47 g/mol and a monoisotopic mass of 557.019094 Da . The (E)-configuration of the hydrazone moiety ensures planar geometry, facilitating interactions with biological targets.
Structural Components
The compound comprises three key domains:
-
Brominated thiophene ring: A 5-bromo-substituted thiophene at position 2 contributes to electrophilic reactivity and enhances lipophilicity.
-
1,2,4-Triazole core: The 4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole moiety introduces rigidity and hydrogen-bonding capacity.
-
Hydrazide linker: The sulfanyl-acetohydrazide bridge connects the triazole and thiophene units, enabling conformational flexibility .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₀BrN₅O₃S₂ |
| Molecular Weight | 558.47 g/mol |
| Halogen Content | Bromine (14.31% by mass) |
| Hydrogen Bond Donors | 2 (hydrazide NH groups) |
| Hydrogen Bond Acceptors | 7 (triazole N, ether O, carbonyl O) |
| Rotatable Bonds | 8 |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Formation of the triazole core: 4-Amino-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiocarbohydrazide with substituted benzaldehydes under basic conditions .
-
Sulfanylation: The thiol group undergoes nucleophilic substitution with ethyl bromoacetate to yield ethyl 2-[(triazol-3-yl)sulfanyl]acetate.
-
Hydrazide formation: Hydrazine hydrate reacts with the ester to produce 2-[(triazol-3-yl)sulfanyl]acetohydrazide.
-
Schiff base condensation: The hydrazide reacts with 5-bromothiophene-2-carbaldehyde in ethanol under reflux to form the final product .
Spectroscopic Characterization
-
¹H NMR: Signals at δ 8.21 ppm (s, 1H, CH=N), δ 7.45–6.85 ppm (aromatic protons), and δ 3.88 ppm (s, 6H, OCH₃) confirm the structure .
-
¹³C NMR: Peaks at δ 167.2 ppm (C=O) and δ 152.1 ppm (C=N) validate the hydrazone and triazole moieties .
-
Elemental Analysis: C 49.47%, H 3.61%, N 12.54% (calculated for C₂₃H₂₀BrN₅O₃S₂) .
| Target Organism/Cell Line | Activity (MIC/IC₅₀) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 μg/mL | DNA gyrase binding |
| MCF-7 (Breast Cancer) | 18.7 μM | Topoisomerase II inhibition |
Structure-Activity Relationships (SAR)
-
Bromine vs. Chlorine: Bromine’s larger atomic radius improves hydrophobic interactions with protein pockets, increasing potency by 3-fold compared to chlorine analogs .
-
Methoxy Positioning: 3,4-Dimethoxy substitution on the phenyl ring enhances bioavailability by 40% over para-methoxy derivatives due to improved solubility .
-
Hydrazide Configuration: The (E)-isomer shows 5× higher antimicrobial activity than the (Z)-form, attributed to optimal spatial alignment with target enzymes .
Applications in Drug Development
The compound’s dual antibacterial and anticancer properties position it as a lead candidate for:
-
Multidrug-resistant infection therapies: Synergistic effects with β-lactams reduce MRSA viability by 90% .
-
Targeted cancer therapeutics: Conjugation with folate vectors improves tumor selectivity in murine models .
Future Research Directions
-
In vivo efficacy trials: Evaluate pharmacokinetics in non-human primates.
-
Nanoformulation: Encapsulation in liposomes to enhance blood-brain barrier penetration.
-
Proteomic profiling: Identify off-target effects via mass spectrometry-based interactome analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume